molecular formula C11H12N2O B3294164 (8-Methoxyquinolin-5-yl)methanamine CAS No. 886496-57-7

(8-Methoxyquinolin-5-yl)methanamine

Cat. No.: B3294164
CAS No.: 886496-57-7
M. Wt: 188.23 g/mol
InChI Key: IYZSJUPQVFZDIH-UHFFFAOYSA-N
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Description

Significance of Quinolines as Privileged Heterocyclic Scaffolds in Synthetic Chemistry

Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered immense attention from the scientific community. nih.govijresm.commdpi.com Their rigid, planar structure provides a unique platform for the spatial arrangement of functional groups, allowing for precise interactions with biological macromolecules. This has led to the discovery of a wide spectrum of biological activities associated with quinoline (B57606) derivatives, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.govbiointerfaceresearch.comnih.govresearchgate.net

The synthetic versatility of the quinoline ring system is another key factor contributing to its privileged status. A multitude of classical and modern synthetic methodologies, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, allow for the construction of the quinoline core with diverse substitution patterns. nih.govtandfonline.comnih.gov Furthermore, the quinoline ring is amenable to a wide range of functionalization reactions, including electrophilic and nucleophilic substitutions, which enables the fine-tuning of its physicochemical and biological properties. ijresm.commdpi.com This adaptability makes quinolines a crucial building block in the design and synthesis of novel therapeutic agents and functional materials. researchgate.nettandfonline.com

Overview of the (8-Methoxyquinolin-5-yl)methanamine Motif in Chemical Synthesis

The this compound motif incorporates several key structural features that make it a valuable building block in chemical synthesis. The methoxy (B1213986) group at the 8-position and the aminomethyl group at the 5-position offer distinct sites for further chemical modification.

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be inferred from established synthetic routes for related quinoline derivatives. A plausible synthetic pathway could involve the nitration of 8-methoxyquinoline (B1362559) to yield 8-methoxy-5-nitroquinoline. nih.gov Subsequent reduction of the nitro group would provide 5-amino-8-methoxyquinoline. The final introduction of the aminomethyl group could potentially be achieved through various methods, such as a reductive amination of a corresponding aldehyde or the amination of a 5-(halomethyl) intermediate. The synthesis of related structures, such as 5-substituted aminomethyl-8-hydroxyquinoline-7-sulfonic acids, has been documented, suggesting the feasibility of introducing an aminomethyl group at the 5-position of a quinoline ring.

The presence of the primary amine in the aminomethyl group provides a nucleophilic handle for a variety of chemical transformations, including acylation, alkylation, and the formation of Schiff bases. This allows for the straightforward attachment of this quinoline motif to other molecular scaffolds, a common strategy in the development of new drugs and chemical probes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
CAS Number 886496-57-7

This data is compiled from publicly available chemical supplier information.

Scope and Academic Relevance of Research on the Chemical Compound

The academic relevance of this compound lies in its potential as a precursor for the synthesis of novel compounds with interesting biological activities. The quinoline core itself is a well-established pharmacophore, and the specific substitution pattern of this compound suggests several avenues for research.

Derivatives of 8-methoxyquinoline have been investigated for their biological properties. For instance, the synthesis of 8-methoxyquinoline-5-sulfonamides has been reported, and these compounds, after further modification, were evaluated for their anticancer and antibacterial activities. nih.gov This highlights the potential of the 8-methoxyquinoline scaffold in the design of new therapeutic agents.

Furthermore, the 5-aminomethylquinoline moiety is also of significant interest. For example, 5-(aminomethyl)quinolin-8-ol (B1289961) has been investigated for its potential as a weight-loss drug due to its ability to inhibit the absorption of dietary fats. biosynth.com Although the substituent at the 8-position is a hydroxyl group in this case, it underscores the potential biological significance of the aminomethyl group at the 5-position.

The combination of the 8-methoxyquinoline scaffold with the 5-aminomethyl group in this compound presents a unique opportunity for the development of new chemical entities. Researchers can utilize the reactive amine handle to construct libraries of derivatives for screening against various biological targets, including enzymes, receptors, and nucleic acids. The exploration of the coordination chemistry of this compound with various metal ions could also lead to the development of new catalysts or imaging agents. While direct research on this compound is limited, the established importance of its constituent parts strongly suggests its potential as a valuable tool in advanced chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8-methoxyquinolin-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-10-5-4-8(7-12)9-3-2-6-13-11(9)10/h2-6H,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZSJUPQVFZDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)CN)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Methoxyquinolin 5 Yl Methanamine

Precursor Chemistry and Starting Materials for Quinoline (B57606) Derivatization

The foundation of (8-Methoxyquinolin-5-yl)methanamine synthesis lies in the appropriate selection and preparation of quinoline precursors. A common and versatile starting material is 8-hydroxyquinoline (B1678124). wikipedia.org This commercially available compound provides a robust scaffold for introducing the necessary functional groups at the C-5 and C-8 positions.

Key precursors derived from 8-hydroxyquinoline include 8-hydroxyquinoline-5-carbaldehyde (B1267011) and 8-hydroxy-2-methylquinoline. The former can be synthesized through formylation reactions such as the Reimer-Tiemann, Vilsmeier-Haack, or Duff reactions, which introduce a carbonyl group at the C-5 position. mdpi.com The latter, 8-hydroxy-2-methylquinoline, can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde using reagents like selenium dioxide. nih.gov

Another critical precursor is 8-methoxyquinoline (B1362559). This can be nitrated to form 5-nitro-8-methoxyquinoline, which then serves as an intermediate for introducing the aminomethyl group. nnpub.org The synthesis of 8-methoxyquinoline itself can be achieved from 8-hydroxyquinoline through methylation.

The table below summarizes key precursors and their synthetic origins.

PrecursorStarting MaterialKey Reaction Type
8-Hydroxyquinoline-5-carbaldehyde8-HydroxyquinolineFormylation (e.g., Reimer-Tiemann) mdpi.com
8-Hydroxy-2-quinolinecarbaldehyde8-Hydroxy-2-methylquinolineOxidation nih.gov
5-Nitro-8-methoxyquinoline8-MethoxyquinolineNitration nnpub.org
8-Methoxyquinoline-5-carbaldehyde8-Hydroxyquinoline-5-carbaldehydeMethylation prepchem.com

Pathways for the Introduction of the Methanamine Moiety at C-5

A crucial step in the synthesis is the introduction of the methanamine (-CH₂NH₂) group at the C-5 position of the quinoline ring. The most prevalent method is the reductive amination of a C-5 aldehyde precursor, typically 8-methoxyquinoline-5-carbaldehyde.

Reductive amination involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. beilstein-journals.orgmdpi.com This two-step, one-pot process first forms an imine intermediate, which is then reduced to the desired primary amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. beilstein-journals.org The use of zinc powder in aqueous alkaline media presents a greener alternative to complex hydrides. beilstein-journals.org

An alternative pathway involves the reduction of a nitrile group. Starting from 8-hydroxyquinoline, a cyano group can be introduced at the C-5 position to yield 8-hydroxyquinoline-5-carbonitrile. Subsequent methylation of the hydroxyl group and reduction of the nitrile functionality affords this compound.

Strategies for O-Methylation at the C-8 Position of the Quinoline Ring

The methylation of the hydroxyl group at the C-8 position is a critical transformation. This is typically achieved by reacting an 8-hydroxyquinoline derivative with a methylating agent. A common and effective method involves the use of dimethyl sulfate (B86663) in the presence of a base like sodium methoxide (B1231860) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). prepchem.com This Williamson ether synthesis proceeds via the deprotonation of the phenolic hydroxyl group to form a more nucleophilic alkoxide, which then attacks the methylating agent.

Catalytic Approaches in the Synthesis of the Chemical Compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for constructing complex molecules like this compound. Transition-metal catalysis is particularly significant in the functionalization of the quinoline scaffold. nih.govacs.org

For instance, copper-catalyzed reactions have been employed for the synthesis of quinoline derivatives. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in introducing substituents at various positions on the quinoline ring, although direct application to the methanamine synthesis at C-5 is less common. scispace.com

In the context of reductive amination, catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or Raney nickel is a well-established method. beilstein-journals.org More recently, cobalt-based catalysts have emerged as effective alternatives for the reductive amination of aldehydes. mdpi.com The use of heterogeneous catalysts, such as magnetic nanoparticles, is also gaining traction due to their ease of separation and reusability, contributing to greener synthetic protocols. nih.gov

Optimization of Reaction Conditions and Yields in Academic Syntheses

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

In the O-methylation step, for example, the selection of the base and methylating agent, along with the reaction temperature, can significantly impact the yield and minimize the formation of byproducts. A study reported the synthesis of 8-methoxyquinoline-5-carboxaldehyde with a 74% yield after recrystallization, highlighting the effectiveness of the chosen conditions. prepchem.com

For the reductive amination step, the choice of reducing agent and the pH of the reaction medium are critical. The use of milder reducing agents like sodium cyanoborohydride can be advantageous when other reducible functional groups are present. The optimization of catalyst loading and hydrogen pressure is crucial in catalytic hydrogenation to ensure complete conversion and high efficiency. Research on the reductive amination of aromatic aldehydes has shown that quantitative yields can be achieved under optimized conditions. mdpi.com

The table below presents a summary of reported yields for key synthetic steps.

ReactionProductReagents and ConditionsYieldReference
Methylation8-Methoxyquinoline-5-carbaldehydeDimethyl sulfate, sodium methoxide, DMSO74% prepchem.com
Nitration5-Nitro-8-methoxyquinolineConc. H₂SO₄, Conc. HNO₃77% nnpub.org
Reduction of Nitro Group5-Amino-8-methoxyquinolineTin, Conc. HCl96% nnpub.org

Stereoselective Synthesis of this compound and Chiral Analogues

The development of stereoselective methods for the synthesis of chiral amines is a significant area of research. While this compound itself is not chiral, the principles of stereoselective synthesis can be applied to produce its chiral analogues, which may possess unique biological activities.

One approach to accessing chiral amines is through the asymmetric reduction of an imine intermediate. This can be achieved using a chiral reducing agent or a chiral catalyst. Chiral diamine ligands, such as those derived from 8-amino-5,6,7,8-tetrahydroquinoline, have been used in transition metal complexes for asymmetric transfer hydrogenation reactions, yielding chiral amines with high enantiomeric excess. mdpi.com

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the amine precursor, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product. The synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives has been reported, demonstrating the feasibility of creating chiral quinoline-based compounds. nih.gov These methodologies provide a framework for the potential stereoselective synthesis of analogues of this compound.

Chemical Reactivity and Derivatization Strategies of 8 Methoxyquinolin 5 Yl Methanamine

N-Functionalization of the Methanamine Moiety

The primary amine of the methanamine group is a key site for a variety of chemical reactions, enabling the synthesis of a wide array of derivatives.

Acylation Reactions to Form Amide Derivatives

A related reaction involves the formation of amides through coupling with carboxylic acids using standard peptide coupling reagents. This method provides a milder alternative to the use of acyl chlorides and is compatible with a broader range of functional groups.

Urea (B33335) and Thiourea (B124793) Formation from the Primary Amine

The primary amine can be converted to urea and thiourea derivatives through reactions with isocyanates and isothiocyanates, respectively. These reactions generally proceed smoothly under mild conditions to yield the corresponding substituted ureas and thioureas. The choice of the isocyanate or isothiocyanate allows for the introduction of diverse substituents, which can significantly alter the biological and chemical properties of the parent molecule.

Alkylation and Arylation Strategies for Amine Modification

N-alkylation and N-arylation of the primary amine provide another avenue for derivatization. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. However, reductive amination offers a more controlled approach. This two-step process involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165) to yield the secondary or tertiary amine.

N-arylation can be achieved through nucleophilic aromatic substitution reactions with activated aryl halides or through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods allow for the introduction of various aryl and heteroaryl groups, expanding the structural diversity of the derivatives.

Modifications of the Quinoline (B57606) Nucleus

The quinoline ring system of (8-Methoxyquinolin-5-yl)methanamine is also amenable to a range of chemical modifications, further enhancing its synthetic utility.

Ring-Closing Reactions Involving the Methanamine Side Chain

The methanamine side chain can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate bifunctional reagents can lead to the formation of new rings fused to the quinoline core. The specific outcome of these reactions is highly dependent on the nature of the reagent and the reaction conditions employed.

Palladium-Catalyzed Coupling Reactions at Quinoline Positions

The quinoline nucleus can undergo various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govsoton.ac.uk While the methanamine substituent is present, these reactions typically target the halogenated positions of the quinoline ring. For these reactions to be applied to this compound, a halogen atom would need to be introduced onto the quinoline ring, for instance, at the 7-position.

Common palladium-catalyzed reactions applicable to quinoline systems include the Suzuki, Heck, and Sonogashira couplings. rroij.com The Suzuki coupling involves the reaction of a haloquinoline with a boronic acid or ester, while the Heck reaction couples a haloquinoline with an alkene. The Sonogashira coupling facilitates the connection of a haloquinoline with a terminal alkyne. These reactions have been instrumental in the synthesis of a wide range of substituted quinoline derivatives with diverse applications. researchgate.net The regioselectivity of these coupling reactions on the quinoline core is an important consideration in synthetic design. nih.gov

Introduction of Additional Substituents via Electrophilic and Nucleophilic Aromatic Substitution

The reactivity of the this compound core is governed by the electronic properties of its constituent functional groups and the inherent nature of the quinoline ring system. The quinoline structure consists of two fused aromatic rings: a benzene (B151609) ring and a pyridine (B92270) ring. In electrophilic aromatic substitution (EAS), the benzene portion is generally more reactive than the pyridine ring, which is deactivated by the electron-withdrawing nitrogen atom.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is substituted with a methoxy (B1213986) group (-OCH₃) at the C-8 position and a methanamine group (-CH₂NH₂) at the C-5 position. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In quinoline, electrophilic attack is strongly favored at the C-5 and C-8 positions of the benzene ring. quora.comreddit.com

A practical example of this reactivity is the nitration of the parent scaffold, 8-methoxyquinoline (B1362559). Treatment with a nitrating mixture results in the selective introduction of a nitro group (-NO₂) at the C-5 position, yielding 5-Nitro-8-Methoxyquinoline with a high percentage yield. researchgate.net This demonstrates the powerful directing effect of the C-8 methoxy group, which activates the C-5 position for electrophilic attack.

Table 1: Example of Electrophilic Aromatic Substitution on the 8-Methoxyquinoline Scaffold

ReactantReagentsProductPosition of SubstitutionYieldReference
8-MethoxyquinolineConcentrated Nitric Acid, Sulfuric Acid5-Nitro-8-MethoxyquinolineC-577% researchgate.net

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism distinct from EAS and typically requires different substrate properties. wikipedia.org For an SNAr reaction to proceed, two main conditions must generally be met:

The aromatic ring must be substituted with at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group. wikipedia.orgyoutube.com

A good leaving group, typically a halide, must be present on the ring. wikipedia.org

The this compound molecule, with its electron-donating methoxy and aminomethyl groups, is inherently deactivated towards nucleophilic attack. Therefore, it will not undergo SNAr reactions under standard conditions. However, derivatization of the ring via electrophilic substitution could render it susceptible. For instance, if a nitro group were introduced at the C-7 position and a halide were present at the C-8 position, the ring would become activated for nucleophilic displacement of the halide.

Formation of Bridged and Polycyclic Systems Incorporating the this compound Core

The structure of this compound serves as a valuable starting point for the synthesis of more complex bridged and polycyclic molecules. The primary amine of the methanamine group and the aromatic quinoline core provide reactive sites for constructing such architectures.

One major strategy involves utilizing the aminomethyl group as a handle for cyclization reactions. For example, the amine can be acylated with a long-chain carboxylic acid containing a terminal alkene. The resulting amide could then undergo a ring-closing metathesis (RCM) reaction to form a large macrocyclic ring fused to the quinoline core, creating a bridged system. nih.gov Other advanced cyclization strategies, such as the Nozaki-Hiyama-Kishi (NHK) reaction or palladium-mediated cyclizations, could also be employed to forge new rings. nih.gov

Furthermore, the quinoline nucleus itself can be integrated into larger polycyclic aromatic hydrocarbon (PAH) systems. Research has shown that related 8-hydroxyquinoline (B1678124) scaffolds can be coupled with PAHs like naphthalene, anthracene, and pyrene (B120774) to create novel conjugates with unique structural and supramolecular properties. rsc.org These complex systems often exhibit intricate packing in the solid state, governed by π–π stacking and C–H⋯π interactions. rsc.org A similar approach could be envisioned for this compound, expanding its polycyclic complexity.

Table 2: Potential Strategies for Bridged and Polycyclic System Formation

StrategyReactive SiteDescriptionPotential Outcome
Ring-Closing Metathesis (RCM)Aminomethyl group at C-5Acylation with a diene-containing moiety followed by catalytic ring closure.Fused macrocyclic or bridged system.
Intramolecular CyclizationAminomethyl group and Quinoline RingFunctionalization of the amine followed by an intramolecular reaction (e.g., Pictet-Spengler type) with an activated position on the ring.Novel fused polycyclic heterocyclic system.
PAH ConjugationQuinoline CoreCoupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach large polycyclic aromatic groups to the quinoline backbone.Quinoline-PAH hybrid molecules.

Multi-Component Reactions Utilizing the Chemical Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The primary amine of this compound makes it an excellent substrate for certain MCRs, particularly the Ugi reaction.

The Ugi-azide reaction is a four-component reaction that involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide (B81097) source (e.g., trimethylsilyl (B98337) azide). This reaction is a powerful tool for rapidly generating molecular complexity and is widely used in the synthesis of peptide mimics and heterocyclic compounds.

Research on the closely related 6-methoxyquinolin-8-amine has demonstrated its successful application in the Ugi-azide reaction to produce a series of complex tetrazole derivatives. mdpi.com In these reactions, the quinoline amine, an aldehyde (such as benzaldehyde (B42025) or propanal), tert-butyl isocyanide, and trimethylsilyl azide combine to form a new molecule containing a tetrazole ring connected to the quinoline scaffold via a substituted linker. mdpi.com

Given its structural similarity, this compound is an ideal candidate for this transformation. The reaction would proceed by combining the primary amine of the compound with an aldehyde, an isocyanide, and an azide, leading to the one-pot synthesis of novel and complex quinoline-tetrazole hybrids.

Table 3: Illustrative Ugi-Azide Reaction Based on a Related Scaffold

Amine ComponentCarbonyl ComponentIsocyanideAzide SourceResulting Product Core StructureReference
6-Methoxyquinolin-8-amineBenzaldehydetert-Butyl isocyanideTrimethylsilyl azideN-((Phenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-8-amine mdpi.com
6-Methoxyquinolin-8-amine4-Chlorobenzaldehydetert-Butyl isocyanideTrimethylsilyl azideN-((4-Chlorophenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-8-amine mdpi.com

Role As a Molecular Scaffold and Building Block in Advanced Chemical Design

Design Principles for Quinoline-Based Scaffolds in Ligand Synthesis

The design of effective ligands often relies on the selection of a suitable central scaffold that can be appropriately decorated with functional groups to optimize interactions with a biological target. Quinoline-based scaffolds are frequently employed due to a combination of favorable characteristics. The quinoline (B57606) ring system is relatively rigid, which can help to reduce the entropic penalty upon binding to a target. Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic system can participate in π-stacking and hydrophobic interactions.

Strategic Incorporation of (8-Methoxyquinolin-5-yl)methanamine into Complex Molecular Architectures

The utility of this compound as a building block is evident in its strategic incorporation into more complex molecular architectures. The primary amine serves as a nucleophilic handle that can be exploited in a variety of carbon-nitrogen bond-forming reactions. This allows for the facile linkage of the quinoline scaffold to other cyclic or acyclic fragments, leading to the construction of molecules with increased structural complexity and tailored properties.

For example, the methanamine moiety can be reacted with carboxylic acids or their activated derivatives to form amides, a common and stable linkage in many biologically active molecules. Similarly, reaction with aldehydes or ketones via reductive amination provides access to secondary or tertiary amines, introducing additional diversity and modifying the physicochemical properties of the parent scaffold. These synthetic strategies enable the systematic exploration of the chemical space around the quinoline core, facilitating the optimization of ligand-target interactions.

Development of Chemical Probes and Ligands Through Derivatization

Chemical probes are essential tools for studying biological systems, allowing for the visualization, identification, and functional characterization of specific biomolecules. The derivatization of this compound provides a powerful strategy for the development of such probes. The versatile methanamine group can be functionalized with a variety of reporter groups, including fluorophores, biotin tags, or photoaffinity labels.

For instance, coupling a fluorescent dye to the methanamine group can generate a fluorescent probe that allows for the visualization of the target molecule's localization and dynamics within a cell. Similarly, the introduction of a biotin tag can enable the affinity-based purification of the target protein and its interacting partners. The ability to readily modify the this compound scaffold makes it an attractive starting point for the rational design and synthesis of customized chemical probes for a wide range of biological applications.

Application in the Construction of Diverse Chemical Libraries

The generation of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. These libraries provide a rich source of novel compounds for high-throughput screening campaigns aimed at identifying new bioactive molecules. The properties of this compound make it an excellent scaffold for the construction of such libraries.

Computational and Theoretical Investigations of 8 Methoxyquinolin 5 Yl Methanamine and Its Analogues

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and reactivity of molecules. For (8-Methoxyquinolin-5-yl)methanamine, DFT calculations can offer deep insights into its fundamental properties.

Detailed DFT studies on closely related quinoline (B57606) derivatives have demonstrated the utility of this approach. For instance, investigations into 8-hydroxyquinoline (B1678124) have revealed the distribution of electron density and the location of frontier molecular orbitals (HOMO and LUMO), which are critical in determining the molecule's reactivity and its ability to participate in chemical reactions. The methoxy (B1213986) group at the 8-position and the methanamine group at the 5-position in the target compound are expected to significantly influence the electronic landscape of the quinoline ring system. The electron-donating nature of the methoxy group and the basicity of the aminomethyl group can be quantified through DFT calculations, providing predictions of their reactivity.

Table 1: Calculated Electronic Properties of Representative Quinoline Analogues using DFT

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
Quinoline-6.58-0.895.692.23
8-Methoxyquinoline (B1362559)-6.21-0.655.562.87
5-Aminoquinoline-5.98-0.725.263.15

Note: The data in this table is illustrative and based on typical values for related compounds. Specific calculations for this compound would be required for precise values.

These calculations can pinpoint the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts and explaining observed reaction outcomes. Furthermore, the molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the charge distribution and identify regions of positive and negative potential, which are crucial for understanding intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. For a flexible molecule like this compound, which possesses a rotatable methanamine side chain, MD simulations are indispensable for exploring its conformational landscape and stability.

By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule in different environments, such as in a solvent or interacting with a biological macromolecule. Studies on various quinoline derivatives have successfully employed MD simulations to understand their dynamic behavior and binding modes with enzymes. nih.gov For this compound, MD simulations could elucidate the rotational barrier of the C5-C(methanamine) bond and the preferred orientation of the amino group relative to the quinoline ring. This information is critical for understanding how the molecule might fit into a binding pocket of a target protein.

The stability of different conformers can be assessed by analyzing the potential energy throughout the simulation trajectory. This allows for the identification of low-energy, stable conformations that are more likely to be biologically active.

In Silico Ligand-Target Interaction Modeling of Derivatives

A primary application of computational chemistry in drug discovery is the modeling of interactions between a potential drug molecule (ligand) and its biological target, typically a protein or nucleic acid. For derivatives of this compound, in silico docking and other ligand-target interaction models can predict their binding affinity and mode of interaction with various receptors.

Molecular docking simulations can place the ligand into the binding site of a target protein and score the interaction based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, and electrostatic interactions). Although specific docking studies on this compound are not widely available in the literature, numerous studies on other quinoline derivatives have demonstrated the power of this technique in identifying potential drug candidates. For example, quinoline-based compounds have been docked into the active sites of enzymes like kinases and proteases to predict their inhibitory activity.

The methoxy and methanamine groups of the target compound are key features for potential interactions. The nitrogen atom of the quinoline ring and the amino group can act as hydrogen bond acceptors and donors, respectively, while the aromatic ring can participate in π-π stacking interactions with aromatic residues in a protein's binding site.

Prediction of Reactivity Pathways and Transition States

Computational methods can also be used to explore the mechanisms of chemical reactions involving this compound and its analogues. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and the structures of the transition states.

DFT calculations are particularly well-suited for this purpose. By locating the transition state structure, which represents the highest energy point along the reaction coordinate, the activation energy of the reaction can be calculated. This information is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes. For example, the reactivity of the quinoline ring towards electrophilic substitution or the chemical transformations of the methanamine side chain could be computationally investigated to predict reaction outcomes and optimize reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of Related Derivatives (focus on theoretical correlation, not biological outcome)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While the focus here is on the theoretical correlation, these studies are fundamental to predictive toxicology and rational drug design.

For derivatives of this compound, QSAR models can be developed to predict a particular property based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Numerous QSAR studies have been successfully applied to various classes of quinoline derivatives to predict properties such as their anti-malarial activity or their inhibition of specific enzymes. nih.gov These models are typically built using a training set of compounds with known properties and then validated using a separate test set.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Quinoline Analogues

Descriptor ClassExamples
Electronic Dipole moment, HOMO/LUMO energies, Partial atomic charges
Steric/Geometrical Molecular weight, Molecular volume, Surface area, Ovality
Topological Wiener index, Randić index, Balaban index
Hydrophobicity LogP (octanol-water partition coefficient)

By establishing a statistically significant correlation between these descriptors and a specific property, a predictive model can be generated. This model can then be used to estimate the property of new, unsynthesized derivatives of this compound, thereby guiding the selection of the most promising candidates for synthesis and further testing. This approach significantly reduces the time and resources required in the discovery process by prioritizing compounds with a higher probability of desired properties.

Analytical and Spectroscopic Characterization Methodologies in Academic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinoline (B57606) compounds, providing detailed information about the chemical environment of individual atoms.

¹H NMR, ¹³C NMR, and Heteronuclear Correlation Spectroscopies

¹H NMR and ¹³C NMR spectroscopy are routinely used to determine the primary structure of quinoline derivatives. The chemical shifts (δ) in ppm, coupling constants (J) in Hertz, and signal multiplicities provide a wealth of information about the connectivity of atoms. For instance, in the ¹H NMR spectrum of a related compound, 5-methoxyquinolin-8-amine (B1363270), the aromatic protons exhibit distinct signals in the downfield region, while the methoxy (B1213986) group protons appear as a singlet in the upfield region.

Heteronuclear correlation spectroscopies, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons. HSQC correlates directly bonded ¹H-¹³C pairs, while HMBC reveals longer-range couplings (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework. For complex quinoline structures, two-dimensional (2D) NMR experiments like Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks within the quinoline ring system. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Quinoline Analog

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-28.88 (dd, J = 4.2, 1.7 Hz)148.1
H-37.33 (dd, J = 8.5, 4.2 Hz)121.1
H-48.47 (dd, J = 8.4, 1.7 Hz)130.8
C-4a-139.1
H-66.83 (d, J = 8.2 Hz)109.8
H-76.68 (d, J = 8.2 Hz)105.4
C-8-137.4
C-8a-147.0
OCH₃3.88 (s)55.9
NH₂4.46 (br s)-
Data for 5-methoxyquinolin-8-amine in CDCl₃. Source: Supporting Information, Royal Society of Chemistry.

Advanced NMR Techniques for Stereochemical Assignment

For quinoline derivatives possessing stereocenters or exhibiting atropisomerism, advanced NMR techniques are essential for determining the absolute or relative stereochemistry. The Nuclear Overhauser Effect (NOE) is a key phenomenon exploited in techniques like 1D selective-NOESY and 2D NOESY/ROESY. columbia.edu These experiments measure through-space interactions between protons that are in close proximity, providing crucial information for conformational analysis and the determination of stereochemistry. columbia.edu The Rotating-frame Overhauser Effect Spectroscopy (ROESY) is particularly useful for medium-sized molecules where the standard NOE may be weak or zero. columbia.eduglycopedia.eu

In cases of chiral quinolines, chiral solvating agents or chiral derivatizing agents can be used to induce diastereomeric environments that are distinguishable by NMR, allowing for the determination of enantiomeric excess. nih.govacs.org For example, the use of a chiral phosphoric acid has been shown to be effective for the enantioselective NMR analysis of atropisomeric quinolines. nih.govfrontiersin.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with high accuracy. Techniques such as Electrospray Ionization (ESI) are commonly used for the analysis of quinoline derivatives. nih.gov HRMS provides a measured mass-to-charge ratio (m/z) that can be compared to a calculated value, confirming the molecular formula. For (8-Methoxyquinolin-5-yl)methanamine (C₁₁H₁₂N₂O), the expected exact mass would be a key parameter determined by HRMS.

Table 2: HRMS Data for a Representative Quinoline Derivative

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
A related quinoline derivativeC₁₄H₁₀IN₂O348.9832348.9837
Source: Representative data from a study on a different quinoline derivative.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For a compound like this compound, characteristic IR absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic portions, C=N and C=C stretching of the quinoline ring, and C-O stretching of the methoxy group. For instance, the IR spectrum of 8-methoxyquinoline (B1362559) shows characteristic aromatic absorptions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the nature and position of substituents on the ring.

Table 3: Representative IR and UV-Vis Data for Quinoline Analogs

Analytical TechniqueFunctional Group/TransitionCharacteristic Absorption
IR SpectroscopyAromatic C-H stretch~3050 cm⁻¹
N-H stretch (amine)~3300-3500 cm⁻¹ (broad)
C-O stretch (ether)~1000-1300 cm⁻¹
Aromatic C=C and C=N stretch~1450-1600 cm⁻¹
UV-Vis Spectroscopyπ → π* transitions~200-350 nm
Data represents typical ranges for quinoline derivatives.

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for the purification and assessment of the purity of synthesized compounds.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase). For quinoline derivatives, silica (B1680970) gel is a common stationary phase, and mixtures of organic solvents are used as the mobile phase. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is frequently employed for the analysis of quinoline derivatives. sielc.comsielc.com The retention time of a compound is a key identifier, and the peak area can be used for quantification. Various detectors, such as UV-Vis and mass spectrometry (LC-MS), can be coupled with HPLC for enhanced sensitivity and specificity.

Table 4: Representative Chromatographic Data for Quinoline Analogs

TechniqueStationary PhaseMobile PhaseDetectionPurpose
TLCSilica gel 60 F₂₅₄Butanol:Acetic Acid:WaterUV light (254 nm)Purity check
HPLCC18Acetonitrile:Phosphate bufferUV (239 nm)Purity and quantification
Data represents typical conditions for the analysis of quinoline derivatives.

Spectroscopic Techniques for Investigating Chemical Interactions and Complex Formation

The study of chemical interactions and the formation of complexes involving this compound is a specialized area of research that relies on a suite of sophisticated spectroscopic techniques. While direct and extensive studies on the complexation behavior of this compound are not widely available in peer-reviewed literature, the analytical methodologies employed for closely related 8-methoxyquinoline and 8-hydroxyquinoline (B1678124) derivatives provide a clear framework for how such investigations would be conducted. These techniques are pivotal in elucidating the nature of binding, the stoichiometry of the resulting complexes, and the influence of the molecular environment on these interactions.

The primary spectroscopic methods that would be employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) absorption spectroscopy, and fluorescence spectroscopy. Each of these techniques offers unique insights into the molecular-level changes that occur when this compound interacts with other chemical species, such as metal ions or host molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution and for studying dynamic processes such as chemical exchange and binding. In the context of complex formation with this compound, ¹H and ¹³C NMR would be instrumental.

Detailed research findings on analogous compounds, such as 5-methoxyquinolin-8-amine, have utilized NMR to confirm their molecular structure. For instance, the ¹H-NMR spectrum of 5-methoxyquinolin-8-amine in CDCl₃ shows distinct signals for the aromatic protons and the methoxy group, which would be expected to shift upon complexation. uantwerpen.be

¹H NMR Titration: By incrementally adding a guest species (e.g., a metal ion or a host molecule) to a solution of this compound and monitoring the changes in the chemical shifts of the protons, researchers can identify the specific sites of interaction. Protons on the quinoline ring and the methanamine side chain that are involved in binding would exhibit noticeable downfield or upfield shifts.

Stoichiometry Determination: The continuous variation method (Job's plot) using NMR data can be employed to determine the stoichiometry of the host-guest complex. This involves preparing a series of solutions with varying mole fractions of the host and guest while keeping the total concentration constant and observing the chemical shift changes.

Binding Constant Calculation: The magnitude of the chemical shift changes as a function of the guest concentration can be fitted to a binding isotherm equation to calculate the association constant (Ka), which quantifies the strength of the interaction.

Illustrative ¹H NMR Chemical Shift Changes upon Complexation

ProtonFree this compound (ppm, hypothetical)Complexed (ppm, hypothetical)Δδ (ppm, hypothetical)
H28.808.95+0.15
H37.407.50+0.10
H48.608.75+0.15
H67.007.20+0.20
H77.507.65+0.15
-CH₂-4.104.30+0.20
-OCH₃3.953.98+0.03

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying the formation of complexes, particularly those involving metal ions or aromatic guest molecules. The electronic transitions within the quinoline ring system are sensitive to changes in the local chemical environment.

Studies on 8-hydroxyquinoline derivatives have shown that chelation with metal ions leads to significant changes in their UV-Vis absorption spectra, often resulting in the appearance of new absorption bands or shifts in existing ones (bathochromic or hypsochromic shifts). researchgate.net For this compound, similar effects would be anticipated.

Detection of Complex Formation: A change in the absorption spectrum upon the addition of a guest species is a clear indication of an interaction.

Binding Stoichiometry and Affinity: Spectrophotometric titrations, where the absorbance at a specific wavelength is monitored as a function of the guest concentration, can be used to determine the binding stoichiometry (e.g., using the mole-ratio method or Job's plot) and the association constant.

Hypothetical UV-Vis Spectral Data for Metal Ion Titration

Guest Concentration (M)Absorbance at λmax (nm, hypothetical)
00.250
1 x 10⁻⁵0.350
2 x 10⁻⁵0.450
5 x 10⁻⁵0.600
1 x 10⁻⁴0.700

Fluorescence Spectroscopy

Fluorescence spectroscopy is an exceptionally sensitive technique for studying binding events. Many quinoline derivatives are fluorescent, and their emission properties (intensity, wavelength, and lifetime) can be significantly altered upon complex formation.

Research on other substituted amino-quinoline derivatives has demonstrated that their fluorescence can be highly sensitive to the polarity of the environment and to binding interactions. For this compound, one might expect its intrinsic fluorescence to be modulated by interactions that alter the electronic structure or rigidity of the quinoline ring.

Fluorescence Quenching or Enhancement: The binding of a guest molecule can lead to either a decrease (quenching) or an increase (enhancement) in the fluorescence intensity. This can be due to various mechanisms, including photoinduced electron transfer, energy transfer, or conformational changes that affect the non-radiative decay pathways.

Sensing Applications: The sensitivity of the fluorescence signal to the presence of a specific analyte can be exploited to develop fluorescent chemosensors. For example, the selective binding of a metal ion could induce a measurable change in the fluorescence of this compound.

Determination of Binding Parameters: Similar to UV-Vis, fluorescence titration data can be used to calculate binding constants and determine the stoichiometry of the complex.

Illustrative Fluorescence Titration Data

Guest Concentration (M)Fluorescence Intensity (a.u., hypothetical)
0850
1 x 10⁻⁶720
5 x 10⁻⁶550
1 x 10⁻⁵400
5 x 10⁻⁵250

Stereochemical Considerations in the Synthesis and Derivatization of 8 Methoxyquinolin 5 Yl Methanamine

Chiral Resolution Techniques for Enantiomeric Separation

When (8-Methoxyquinolin-5-yl)methanamine is synthesized from achiral starting materials, it typically forms as a racemic mixture, which is a 50:50 mixture of its two enantiomers. libretexts.org Since enantiomers have identical physical properties in an achiral environment, their separation, a process known as chiral resolution, requires specialized techniques. libretexts.orglibretexts.org

One of the most common methods for resolving a racemic mixture of a chiral amine is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting products are diastereomers, which have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.orgwikipedia.org After separation, the individual enantiomers of the amine can be recovered by treatment with a base.

Common Chiral Resolving Agents for Amines:

Resolving AgentTypeReference
(+)-Tartaric AcidChiral Acid libretexts.orglibretexts.org
(-)-Mandelic AcidChiral Acid nih.gov
BrucineChiral Base (Alkaloid) libretexts.org
StrychnineChiral Base (Alkaloid) libretexts.org
QuinineChiral Base (Alkaloid) libretexts.org

Another powerful technique for enantiomeric separation is chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.govnih.gov The enantiomers of a chiral compound interact differently with the CSP, leading to different retention times and thus their separation. nih.gov For primary amines, derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase HPLC column is also a viable strategy. acs.org A study demonstrated the efficient separation of chiral primary amino compounds by forming a sandwiched complex with a non-chiral crown ether and a cyclodextrin (B1172386) derivative in the mobile phase during reversed-phase HPLC. nih.gov

Diastereoselective and Enantioselective Synthetic Approaches to Analogues

Instead of separating enantiomers after synthesis, modern organic chemistry focuses on stereoselective synthesis, which aims to produce a single desired stereoisomer. For analogues of this compound, this involves using chiral catalysts or starting materials to control the stereochemical outcome of the reaction.

Enantioselective Synthesis of Quinolines:

Highly enantioselective methods have been developed for the synthesis of chiral quinoline (B57606) derivatives. For instance, a cationic BINAP-palladium(II) complex has been used to catalyze the ene-type cyclization of 1,7-enynes to produce chiral quinolines with high enantiomeric excess. acs.org Another approach involves the kinetic resolution of axially chiral 5- or 8-substituted quinolines through asymmetric transfer hydrogenation, which can simultaneously provide two different axially chiral skeletons. nih.gov Furthermore, the highly enantioselective alkynylation of quinolones has been achieved using copper bis(oxazoline) catalysis, offering a route to chiral dihydroquinoline products that can be further elaborated. nih.gov These methods highlight the potential for creating chiral analogues of this compound with a specific, predetermined stereochemistry.

Diastereoselective Synthesis:

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple chiral centers. For derivatives of this compound that may contain an additional stereocenter, the synthetic strategy would need to control the relative configuration of both centers. This can be achieved through various methods, including the use of chiral auxiliaries, substrate-controlled reactions, or catalyst-controlled reactions. For example, the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols has been shown to produce chiral morpholines with high diastereoselectivity. banglajol.info A similar strategic approach could be envisioned for constructing complex chiral derivatives of this compound.

Conformational Analysis of Chiral Derivatives

The biological activity of a molecule is not only determined by its configuration (the fixed arrangement of atoms in space) but also by its conformation (the spatial arrangement of atoms that can be interconverted by rotation around single bonds). mhmedical.com Chiral derivatives of this compound can exist in various conformations, and the preferred conformation can significantly influence how the molecule interacts with its biological target.

Even in molecules without a chiral center, chiral conformations can exist. libretexts.org For a chiral derivative of this compound, the rotation around the single bond connecting the quinoline ring to the methanamine group would lead to different staggered conformations. The relative energies of these conformers would determine their population at equilibrium. libretexts.org

The study of these conformations can be carried out using computational methods, such as molecular docking, which has been used to understand the enantiorecognition mechanisms of quinolone drugs with chiral stationary phases. nih.gov Such studies can predict the most stable conformer and how it might orient itself within a binding site. Experimental techniques like NMR spectroscopy can also provide insights into the conformational preferences of molecules in solution.

Influence of Stereochemistry on Molecular Recognition and Binding Specificity (generic theoretical concepts)

The vast majority of biological systems, including enzymes and receptors, are chiral. nih.gov Consequently, they can interact differently with the enantiomers of a chiral drug. nih.govwashington.edu This stereoselectivity is a cornerstone of pharmacology and drug design. numberanalytics.comijpsr.com

The differential interaction between enantiomers and a biological target is often explained by the "three-point attachment" model, which posits that for a chiral molecule to be distinguished by a chiral receptor, there must be at least three points of interaction. nih.gov If one enantiomer can achieve this three-point binding, its mirror image may not be able to, leading to a difference in biological activity. nih.gov

Key Impacts of Stereochemistry on Molecular Recognition and Binding:

AspectDescriptionReferences
Binding Affinity Enantiomers can have significantly different binding affinities for a receptor. One enantiomer may bind with high affinity, while the other binds with low affinity or not at all. numberanalytics.comsolubilityofthings.com
Efficacy One enantiomer might act as an agonist (activating the receptor), while the other could be an antagonist (blocking the receptor), or be inactive. nih.govwashington.edu
Pharmacokinetics The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective. Enantiomers may be metabolized at different rates or bind differently to plasma proteins. nih.govnumberanalytics.comresearchgate.net
Thermodynamics of Binding The driving forces for binding (enthalpy and entropy) can differ between stereoisomers. For example, the binding of some stereoisomers to a receptor might be enthalpy-driven, while for others, it is entropy-driven. nih.gov

The stereochemistry of a molecule is a fundamental determinant of its biological function. mhmedical.com For derivatives of this compound, understanding and controlling the stereochemistry is paramount for developing compounds with desired therapeutic properties. The ability to separate enantiomers, synthesize specific stereoisomers, and understand their conformational behavior and interactions with biological targets are all critical aspects of modern drug discovery and development. ijpsr.com

Q & A

Q. What are the optimal synthetic routes for (8-Methoxyquinolin-5-yl)methanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of this compound can be adapted from protocols for structurally similar quinoline derivatives. Key steps include:
  • Quinoline core formation : Cyclization of precursors (e.g., Skraup or Doebner-Miller reactions) under controlled temperature (80–120°C) and acidic conditions .
  • Functionalization : Introduction of the methoxy group via nucleophilic substitution (e.g., using NaOMe or Cu-mediated coupling) .
  • Methanamine attachment : Reductive amination or direct coupling of methylamine derivatives to the quinoline scaffold .
  • Critical Parameters : Solvent choice (DMF or ethanol for solubility), pH control (6–8 for amine stability), and purification via column chromatography or recrystallization .
  • Example Data :
Reaction StepYield (%)Purity (HPLC)
Quinoline core65–7590–95%
Methoxylation80–8585–90%
Amine coupling50–6080–85%

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of:
  • NMR : 1^1H and 13^{13}C NMR to verify methoxy (–OCH3_3), quinoline protons, and methanamine (–CH2_2NH2_2) groups. Aromatic protons typically resonate at δ 7.0–8.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • FT-IR : Identify N–H stretches (~3300 cm1^{-1}) and C–O–C vibrations (~1250 cm1^{-1}) .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

  • Methodological Answer : Prioritize assays aligned with quinoline pharmacology:
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorometric or colorimetric assays .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced target specificity?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., serotonin receptors or DNA gyrase) .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 8) with activity using descriptors like logP and HOMO/LUMO energies .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .

Q. What strategies resolve contradictions in reported biological activities of quinoline-based methanamines?

  • Methodological Answer :
  • Standardized assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logD and antimicrobial potency) .
  • Mechanistic studies : Use knockout cell lines or isotopic labeling to confirm target engagement .

Q. How can synthetic protocols be optimized to improve scalability and purity of this compound?

  • Methodological Answer :
  • Flow chemistry : Continuous synthesis to enhance reproducibility and reduce byproducts .
  • In-line analytics : Implement PAT (Process Analytical Technology) with real-time HPLC monitoring .
  • Green chemistry : Replace DMF with Cyrene™ or ethanol-water mixtures to improve sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.